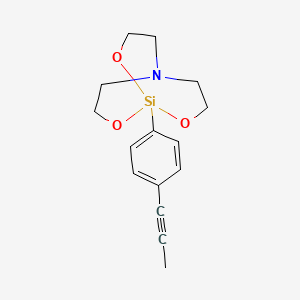
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(4-(1-propynyl)phenyl)- is a complex organosilicon compound It is part of the silatrane family, which is known for its unique cage-like structure that incorporates silicon, oxygen, nitrogen, and carbon atoms
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions usually require a controlled environment to ensure the stability of the intermediate and final products.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in the silatrane structure can participate in substitution reactions with different reagents, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The presence of the propynyl group allows for addition reactions, particularly with electrophiles.
Common reagents used in these reactions include mercury (II) salts, organometallic reagents, and various electrophiles. The major products formed depend on the specific reagents and conditions used but generally involve modifications to the silicon and propynyl groups .
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- has several scientific research applications:
Organic Synthesis: It serves as a reagent for the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential therapeutic applications, including as antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- involves its interaction with various molecular targets. The silicon atom in the silatrane structure can form stable complexes with different biomolecules, potentially disrupting their normal function. The propynyl group can also participate in reactions with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- include:
Phenylsilatrane: Another member of the silatrane family, known for its stability and reactivity.
Vinylsilatrane: A related compound with a vinyl group instead of a propynyl group, used in similar applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Propriétés
Numéro CAS |
128023-25-6 |
|---|---|
Formule moléculaire |
C15H19NO3Si |
Poids moléculaire |
289.40 g/mol |
Nom IUPAC |
1-(4-prop-1-ynylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C15H19NO3Si/c1-2-3-14-4-6-15(7-5-14)20-17-11-8-16(9-12-18-20)10-13-19-20/h4-7H,8-13H2,1H3 |
Clé InChI |
DNMBQVICMRWJHI-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















